5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS Number: 1340124-15-3. It has a molecular weight of 236.14 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The linear formula of this compound is C6H10BrN3S . For a more detailed molecular structure, you may refer to resources such as ChemSpider .Scientific Research Applications
Noncovalent Interactions in Thiadiazole Derivatives
- A study by El-Emam et al. (2020) analyzed the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. They found significant insights into the intermolecular interactions in these compounds, highlighting their potential for various applications.
Synthesis and Reactivity
- Werber, Buccheri, and Gentile (1977) reported on the synthesis and reactivity of some 2-amino-5-bromo-1,3,4-thiadiazoles. This research contributes to understanding the chemical behavior of thiadiazoles in different reactions.
Amination of Thiadiazoles
- Research by Rawat and Verma (2021) focused on the amination of C5-bromo-imidazo[2,1-b][1,3,4] thiadiazole. This study highlights a method for modifying thiadiazole derivatives, which can be crucial for developing new compounds in pharmaceuticals and materials science.
Structural Analysis of Thiadiazole Derivatives
- Zhu et al. (2016) conducted a structural analysis of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives. Understanding the molecular structure of these compounds is key to their potential application in various fields, including drug design.
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYQDBJISVECEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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